BENGHE Foundational & Exploratory

Check Availability & Pricing

16:0 DAP Cationic Lipid: An In-Depth Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 16:0 DAP

Cat. No.: B3044091

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the cationic
lipid 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane). It is intended to serve as a
valuable resource for researchers, scientists, and professionals in the field of drug
development, particularly those engaged in the formulation of lipid nanoparticles (LNPs) for
nucleic acid delivery. This guide covers the physicochemical properties, synthesis, formulation,
and biological activity of 16:0 DAP, supported by detailed experimental protocols and visual
representations of key processes.

Core Properties of 16:0 DAP

16:0 DAP is a synthetic, ionizable cationic lipid that has gained significant attention for its
application in gene delivery systems. Its structure, comprising a dimethylammonium headgroup
and two palmitoyl (16:0) lipid tails, imparts a pH-sensitive positive charge, a critical feature for
efficient nucleic acid encapsulation and intracellular delivery.

Physicochemical Properties

The physicochemical characteristics of 16:0 DAP are fundamental to its function in LNP
formulations. These properties influence the stability of the nanoparticles, their interaction with
biological membranes, and the ultimate efficiency of cargo delivery.
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Property Value Reference

) 1,2-dipalmitoyl-3-
Chemical Name _ _ [1]
dimethylammonium-propane

Synonyms DPDAP, 16:0 DAP [1]
Molecular Formula C37H73NOa [1]
Molecular Weight 595.98 g/mol [1112]
CAS Number 96326-74-8
Appearance White to off-white solid
Solubility Soluble in Chloroform and

DMSO (with heating)
pKa 5.29
Purity >95%

Role in Lipid Nanoparticles

16:0 DAP is a key component in the formulation of LNPs, which are effective carriers for
various nucleic acid-based therapeutics, including messenger RNA (MRNA), small interfering
RNA (siRNA), and microRNA (miRNA). The positive charge of the 16:0 DAP headgroup at
acidic pH facilitates the encapsulation of negatively charged nucleic acids. Upon cellular uptake
and endosomal acidification, the protonation of the dimethylamino group is thought to play a
crucial role in endosomal escape, a critical step for the cytoplasmic delivery of the cargo.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 16:0 DAP analogue, its
formulation into LNPs, and the subsequent evaluation of its biological activity.

Synthesis of 1,2-dipalmitoyl-3-dimethylammonium-
propane (16:0 DAP)

While a specific, detailed protocol for the synthesis of 16:0 DAP is not readily available in the
public domain, a representative procedure can be adapted from the synthesis of the structurally
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similar cationic lipid, 1,2-dioleoyl-3-dimethylammonium-propane (DODMA). This synthesis
involves the alkylation of 3-(dimethylamino)-1,2-propanediol with palmitoyl chloride.

Materials:

¢ 3-(Dimethylamino)-1,2-propanediol

o Palmitoyl chloride

e Anhydrous toluene

e Sodium hydride (60% dispersion in mineral oil)

e Anhydrous magnesium sulfate

« Silica gel for column chromatography

o Solvents for chromatography (e.g., hexane, ethyl acetate, triethylamine)
Procedure:

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-(dimethylamino)-1,2-propanediol (1.0
equivalent) in anhydrous toluene.

o Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (2.5 equivalents)
portion-wise to the stirred solution at room temperature. Stir the resulting suspension at room
temperature for 1 hour.

o Acylation: Add palmitoyl chloride (2.2 equivalents) dropwise to the reaction mixture via the
dropping funnel.

» Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours under a nitrogen
atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and quench
the excess sodium hydride by the slow addition of ethanol, followed by water.
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o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with
ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous
magnesium sulfate.

« Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify
the crude product by silica gel column chromatography using a suitable solvent gradient
(e.g., a gradient of ethyl acetate in hexane with a small percentage of triethylamine) to yield
the pure 1,2-dipalmitoyl-3-dimethylammonium-propane.

e Characterization: Confirm the identity and purity of the final product using techniques such
as 'H NMR, 3C NMR, and mass spectrometry.

Formulation of 16:0 DAP-Containing Lipid Nanoparticles

LNPs encapsulating nucleic acids can be prepared using various methods, with microfluidic
mixing being a common and reproducible technique.

Materials:

16:0 DAP
o Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
e Cholesterol

o PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG
2000)

e Nucleic acid (e.g., mRNA, siRNA)

e Ethanol

 Citrate buffer (pH 4.0)

e Phosphate-buffered saline (PBS, pH 7.4)

Procedure:
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Lipid Stock Preparation: Prepare stock solutions of 16:0 DAP, DOPE, cholesterol, and DMG-
PEG 2000 in ethanol at desired concentrations.

Lipid Mixture: In an Eppendorf tube, combine the lipid stock solutions at a specific molar ratio
(e.g., 50:10:38.5:1.5 of 16:0 DAP:DOPE:Cholesterol:DMG-PEG 2000).

Aqueous Phase Preparation: In a separate RNase-free tube, dilute the nucleic acid in citrate
buffer (pH 4.0).

Microfluidic Mixing: Load the lipid mixture in ethanol into one syringe and the nucleic acid in
citrate buffer into another syringe of a microfluidic mixing device (e.g., NanoAssemblr).

LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow
rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the
lipids around the nucleic acid, forming LNPs.

Dialysis/Buffer Exchange: Dialyze the resulting LNP dispersion against PBS (pH 7.4)
overnight at 4°C to remove the ethanol and exchange the buffer. Alternatively, use tangential
flow filtration for buffer exchange.

Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and
zeta potential using dynamic light scattering (DLS). Determine the nucleic acid encapsulation
efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
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Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.

In Vitro Transfection Efficiency Assay

The ability of 16:0 DAP-LNPs to deliver functional nucleic acids into cells is a key measure of
their performance. This can be assessed by transfecting cells with a reporter gene (e.g.,
luciferase or green fluorescent protein (GFP)) and quantifying its expression.

Materials:
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e Cellline (e.g., HeLa, HEK293)

o Complete cell culture medium

e 16:0 DAP-LNPs encapsulating reporter gene mRNA or plasmid DNA
o 96-well cell culture plates

 Lysis buffer (for luciferase assay)

o Luciferase assay substrate

o Luminometer or fluorescence microscope/plate reader (for GFP)
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency
on the day of transfection.

o LNP Treatment: On the day of transfection, replace the cell culture medium with fresh
medium containing various concentrations of the 16:0 DAP-LNPs.

 Incubation: Incubate the cells with the LNPs for a defined period (e.g., 24-48 hours) at 37°C
in a COz2 incubator.

e Quantification of Reporter Gene Expression:

o Luciferase: Aspirate the medium, wash the cells with PBS, and add lysis buffer. After a
short incubation, transfer the cell lysate to a luminometer plate, add the luciferase
substrate, and measure the luminescence.

o GFP: Visualize GFP expression using a fluorescence microscope or quantify the
fluorescence intensity using a plate reader.

o Data Analysis: Normalize the reporter gene expression to the total protein concentration in
each well (for luciferase) or the number of cells.

Cytotoxicity Assay (MTT Assay)
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It is crucial to assess the potential toxicity of the LNP formulations. The MTT assay is a
colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

e Cellline (e.g., HeLa, HEK293)

o Complete cell culture medium

e 16:0 DAP-LNPs

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

e Solubilization solution (e.g., DMSO or a solution of SDS in HCI)

e Microplate reader

Procedure:

o Cell Seeding and Treatment: Follow steps 1 and 2 of the in vitro transfection efficiency assay
protocol.

o MTT Addition: After the desired incubation period, add MTT solution to each well to a final
concentration of 0.5 mg/mL.

e Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the
reduction of MTT to formazan crystals by metabolically active cells.

e Solubilization: Carefully remove the medium and add the solubilization solution to each well
to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570
nm using a microplate reader.

» Data Analysis: Calculate the cell viability as a percentage of the absorbance of untreated
control cells. Determine the 1Cso value (the concentration of LNPs that causes 50% inhibition
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Caption: Workflow for MTT Cytotoxicity Assay.
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Biological Performance

The efficacy of 16:0 DAP as a delivery vehicle is determined by its transfection efficiency and
its cytotoxicity profile. While extensive quantitative data specifically for 16:0 DAP is not widely
available in publicly accessible literature, the following tables provide a template for how such
data would be presented.

Transfection Efficiency

The transfection efficiency of 16:0 DAP-based LNPs is cell-type dependent and influenced by
the formulation parameters.

Molar Ratio
. . . (16:0 Transfection
Cell Line Nucleic Acid o Reference
DAP:Helper:C Efficiency (%)
hol:PEG)
Data not Data not
HelLa pCMV-Luc ] ]
available available
Data not Data not
HEK?293 GFP mRNA
available available
) Data not Data not
A549 SiRNA _ ,
available available

Researchers are encouraged to perform optimization studies to determine the ideal formulation
for their specific application.

Cytotoxicity

The cytotoxicity of cationic lipids is a critical consideration in the development of safe and
effective drug delivery systems.
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Cell Line Assay ICso0 (ug/mL) Reference
HelLa MTT Data not available
HEK293 MTT Data not available
MCF-7 MTT Data not available

The cytotoxicity of 16:0 DAP-LNPs is expected to be dose-dependent and influenced by the
overall formulation composition.

Cellular Uptake and Endosomal Escape

The successful delivery of nucleic acids to the cytoplasm relies on the efficient cellular uptake
of the LNPs and their subsequent escape from the endosomal pathway.

Caption: Cellular Uptake and Endosomal Escape Pathway.

Cationic lipoplexes, including those formulated with 16:0 DAP, are primarily internalized by
cells through endocytosis, with clathrin-mediated endocytosis and macropinocytosis being the
major pathways. Once inside the cell, the LNPs are trafficked through the endosomal system,
moving from early to late endosomes. The environment within the late endosomes becomes
increasingly acidic.

This drop in pH is a critical trigger for endosomal escape. The dimethylamino headgroup of
16:0 DAP, with a pKa of 5.29, becomes protonated in the acidic environment of the late
endosome. This protonation leads to a net positive charge on the LNP surface, which is
thought to promote interaction with the anionic lipids of the endosomal membrane. This
interaction can lead to membrane destabilization and the formation of non-bilayer lipid
structures, ultimately resulting in the release of the nucleic acid cargo into the cytoplasm, where
it can exert its therapeutic effect. Failure to escape the endosome leads to the trafficking of the
LNP to the lysosome for degradation.

Conclusion

16:0 DAP is a versatile and effective cationic lipid for the formulation of lipid nanoparticles for
nucleic acid delivery. Its pH-sensitive nature is a key attribute that facilitates both the
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encapsulation of genetic material and its subsequent release into the cytoplasm of target cells.
While further research is needed to fully quantify its biological performance across a wide
range of cell types and applications, the information and protocols provided in this guide offer a
solid foundation for researchers and drug development professionals to explore the potential of
16:0 DAP in their therapeutic strategies. As with any delivery system, careful optimization of
the LNP formulation and thorough characterization of its biological activity are essential for
achieving successful outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b3044091?utm_src=pdf-body
https://www.benchchem.com/product/b3044091?utm_src=pdf-custom-synthesis
https://www.caymanchem.com/product/38311/1-2-dipalmitoyl-3-dimethylammonium-propane
https://gentaur.com/products/7852701211324-16-0-dap
https://www.benchchem.com/product/b3044091#16-0-dap-cationic-lipid-properties
https://www.benchchem.com/product/b3044091#16-0-dap-cationic-lipid-properties
https://www.benchchem.com/product/b3044091#16-0-dap-cationic-lipid-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3044091?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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